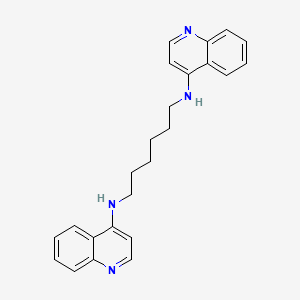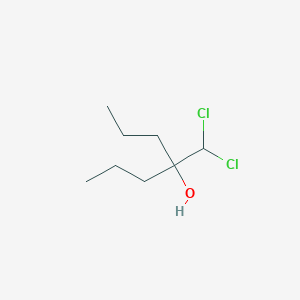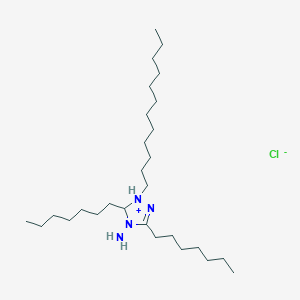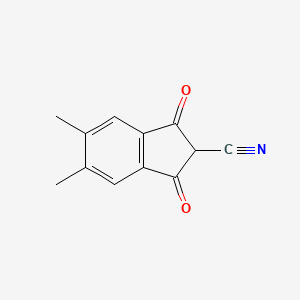![molecular formula C13H26OSi B14616266 Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- CAS No. 59632-77-8](/img/structure/B14616266.png)
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to an organic moiety, which includes an ethenyl group and a hexenyl group with dimethyl substitutions
Méthodes De Préparation
The synthesis of Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- typically involves the reaction of a suitable silane precursor with an organic compound containing the desired functional groups. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters can significantly impact the efficiency and selectivity of the synthesis.
Analyse Des Réactions Chimiques
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives, which may further react to form siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants, where its chemical properties contribute to improved performance and durability.
Mécanisme D'action
The mechanism of action of Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with surfaces, leading to the formation of stable coatings and films. The ethenyl and hexenyl groups can participate in polymerization reactions, contributing to the formation of cross-linked networks. These interactions are mediated by the compound’s ability to undergo chemical reactions under specific conditions, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- can be compared with other similar compounds, such as:
Linalyl butyrate:
Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]triethyl-: This compound has a similar structure but with triethyl groups instead of trimethyl groups, leading to differences in chemical properties and reactivity.
Propriétés
Numéro CAS |
59632-77-8 |
|---|---|
Formule moléculaire |
C13H26OSi |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-dien-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSi/c1-8-13(4,14-15(5,6)7)11-9-10-12(2)3/h8,10H,1,9,11H2,2-7H3 |
Clé InChI |
GSRJPHNVKPGXHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)


![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)

![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)


![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
